An In-depth Technical Guide to 4-(1H-imidazol-5-yl)benzaldehyde
An In-depth Technical Guide to 4-(1H-imidazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(1H-imidazol-5-yl)benzaldehyde (CAS No. 149169-88-0), a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, properties, and potential applications, with a focus on the causal reasoning behind its chemical behavior and utility in research and development.
Core Compound Identification and Properties
Chemical Identity:
The foundational step in working with any chemical is confirming its identity. 4-(1H-imidazol-5-yl)benzaldehyde is a distinct isomer of other imidazolyl benzaldehydes, with the phenyl group attached at the 5-position of the imidazole ring. This structural arrangement significantly influences its electronic properties and reactivity compared to its isomers, such as the more commonly documented 4-(1H-imidazol-1-yl)benzaldehyde.
| Identifier | Value | Source |
| CAS Number | 149169-88-0 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O | [1][3] |
| Molecular Weight | 172.18 g/mol | [1] |
| SMILES | O=Cc1ccc(cc1)c2cncn2 | [2] |
Physicochemical Properties (Predicted and Inferred):
Synthesis and Mechanism
The synthesis of 5-aryl-1H-imidazoles can be approached through several modern synthetic strategies. While a specific, validated protocol for 4-(1H-imidazol-5-yl)benzaldehyde is not widely published, a logical and effective approach can be designed based on established methodologies for analogous compounds.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly effective and regioselective method for forming the C-C bond between the imidazole and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally good yields.
The proposed synthesis would involve the coupling of a protected 5-bromoimidazole with 4-formylphenylboronic acid. The choice of a protecting group on the imidazole nitrogen is crucial to prevent N-arylation and other side reactions. A common and effective protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.
Figure 1: Proposed Suzuki-Miyaura synthesis of 4-(1H-imidazol-5-yl)benzaldehyde.
Experimental Protocol (Proposed):
-
Protection of 5-bromo-1H-imidazole:
-
Dissolve 5-bromo-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add a base (e.g., triethylamine or sodium hydride) and di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the N-Boc protected product.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-Boc-5-bromo-1H-imidazole, 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium phosphate).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, and perform an extractive workup to isolate the crude product.
-
Purify the product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified 1-Boc-4-(1H-imidazol-5-yl)benzaldehyde in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid and perform a workup to isolate the final product, 4-(1H-imidazol-5-yl)benzaldehyde.
-
This proposed synthesis is based on well-established and reliable chemical transformations, providing a high probability of success for obtaining the target compound.
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy:
-
Aldehyde Proton: A singlet in the downfield region, typically around 9.8-10.1 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (around 7.5-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted benzene ring.
-
Imidazole Protons: Two singlets or narrow doublets in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the imidazole ring. The N-H proton will likely appear as a broad singlet at a higher chemical shift.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the highly deshielded region, around 190-195 ppm.
-
Aromatic and Imidazole Carbons: A series of signals in the range of 115-150 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.[5][6]
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172.
Potential Applications in Drug Discovery and Materials Science
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The unique arrangement of 4-(1H-imidazol-5-yl)benzaldehyde makes it a valuable building block for the synthesis of novel therapeutic agents.
Workflow for Utilizing 4-(1H-imidazol-5-yl)benzaldehyde in Drug Discovery:
Figure 2: Workflow for the use of 4-(1H-imidazol-5-yl)benzaldehyde in drug discovery.
Key Areas of Interest:
-
Anticancer Agents: 5-Aryl-1H-imidazoles have demonstrated in vitro antitumor activity, including in apoptosis-resistant cancer models.[7][8] The aldehyde functionality of the title compound allows for its incorporation into larger molecules that can be screened for anticancer properties.
-
Antimicrobial and Anthelmintic Agents: Imidazole derivatives are known to possess a broad spectrum of antimicrobial and anthelmintic activities.[9]
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making it a valuable pharmacophore for designing enzyme inhibitors.
-
Fluorescent Probes: The conjugated system of the phenyl and imidazole rings suggests that derivatives of this compound could have interesting photophysical properties, potentially leading to applications as fluorescent probes in biological imaging.[10]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(1H-imidazol-5-yl)benzaldehyde is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the SDS for its isomer, 4-(1H-imidazol-1-yl)benzaldehyde.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
Hazard Classifications (Inferred from 4-(1H-imidazol-1-yl)benzaldehyde):
-
Skin Irritation: May cause skin irritation.[4]
-
Eye Irritation: May cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[11]
In case of exposure, seek immediate medical attention and consult the available safety data for related compounds.
Conclusion
4-(1H-imidazol-5-yl)benzaldehyde is a valuable, yet under-characterized, building block for chemical synthesis. While a comprehensive set of experimental data is yet to be published, its synthesis is achievable through established modern organic chemistry techniques. Its structural features suggest significant potential for applications in drug discovery and materials science, particularly in the development of novel anticancer and antimicrobial agents. Further research into the properties and reactivity of this compound is warranted to fully unlock its potential.
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